A Comprehensive Guide to the Structural Characterization of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
A Comprehensive Guide to the Structural Characterization of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural characterization of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a novel amino acid analog with significant potential in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes established analytical principles and data from closely related fluorinated pyridines and substituted amino acids to present a robust predictive analysis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to achieve unambiguous structural elucidation. Furthermore, we will delve into the principles of X-ray crystallography for determining the solid-state conformation. Each section is designed to not only present the "what" and "how" but, more critically, the "why" behind the experimental choices, ensuring a deep, causal understanding for the practicing scientist.
Introduction: The Significance of a Fluorinated Pyridyl-Alanine Analog
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. The pyridine ring, a common scaffold in pharmaceuticals, offers a site for bioisosteric replacement and hydrogen bonding interactions. 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid combines these features, presenting a unique building block for peptide and small molecule drug discovery. Its structural characterization is paramount to understanding its chemical properties and to its rational application in drug design.
This guide will walk through a logical workflow for the complete structural verification of this compound, from primary spectroscopic identification to the determination of its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of each atom. For 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of its structure.
The "Why": A Multi-Nuclear Approach
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the aromatic and aliphatic protons will be key to confirming the substitution pattern of the pyridine ring and the propanoic acid side chain.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, and the large chemical shift dispersion of ¹³C NMR allows for the resolution of all carbon signals.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a highly sensitive and specific probe. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, making it a powerful tool for confirming the position of fluorination on the pyridine ring.[1][2]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂ and -COOH).
-
Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.
Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Spectral Width: ~240 ppm
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)
-
Proton decoupling should be employed.
-
-
¹⁹F NMR:
-
Spectral Width: ~200 ppm
-
Number of Scans: 64-128
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.[3]
Predicted Spectral Data
The following tables summarize the predicted NMR spectral data for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, based on the analysis of structurally similar compounds.[3][4][5][6][7]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) |
| H-2 (pyridine) | ~8.4 - 8.6 | d | ~2-3 (⁴JHF) |
| H-4 (pyridine) | ~7.8 - 8.0 | dd | ~8-9 (³JHH), ~2-3 (⁴JHF) |
| H-6 (pyridine) | ~8.2 - 8.4 | d | ~2-3 (³JHH) |
| α-CH | ~4.0 - 4.3 | t | ~6-7 (³JHH) |
| β-CH₂ | ~3.1 - 3.4 | d | ~6-7 (³JHH) |
| -NH₂ | ~3.5 - 4.5 (broad s) | s | - |
| -COOH | ~10.0 - 12.0 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Couplings (Hz) |
| C-2 (pyridine) | ~145 - 150 | ~10-15 (³JCF) |
| C-3 (pyridine) | ~130 - 135 | ~5-10 (³JCF) |
| C-4 (pyridine) | ~138 - 142 | ~20-25 (²JCF) |
| C-5 (pyridine) | ~155 - 160 | ~230-250 (¹JCF) |
| C-6 (pyridine) | ~140 - 145 | ~3-5 (⁴JCF) |
| α-CH | ~55 - 60 | - |
| β-CH₂ | ~35 - 40 | - |
| -COOH | ~170 - 175 | - |
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| 5-F (pyridine) | -110 to -130 | m |
Visualization of the NMR Characterization Workflow
Caption: A multi-nuclear NMR approach for structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.
The "Why": High-Resolution and Tandem MS
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information and can be used to confirm the connectivity of the different functional groups.
Experimental Protocol: A Robust Approach
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended.
-
MS/MS: Collision-induced dissociation (CID) is the most common method for fragmentation. The collision energy should be optimized to generate a rich fragmentation spectrum.
Predicted Mass Spectrometry Data
-
Expected [M+H]⁺: Based on the molecular formula C₈H₉FN₂O₂, the expected monoisotopic mass of the neutral molecule is 184.0648. Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 185.0726.
-
Key Fragmentation Pathways: Based on the fragmentation of similar amino acids like phenylalanine, the following fragmentation pathways are anticipated:[8][9][10][11][12]
-
Loss of H₂O and CO from the carboxylic acid group.
-
Loss of the entire carboxylic acid group (-COOH).
-
Cleavage of the Cα-Cβ bond, leading to fragments corresponding to the fluoropyridyl-methyl moiety and the amino acid backbone.
-
Visualization of a Plausible Fragmentation Pathway
Caption: Predicted major fragmentation pathways in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule.[13][14][15][16]
The "Why": A Vibrational Fingerprint
Each functional group absorbs infrared radiation at a characteristic frequency. The FTIR spectrum, therefore, provides a "fingerprint" of the molecule, allowing for the identification of key functional groups such as the amino group (-NH₂), the carboxylic acid group (-COOH), the pyridine ring, and the C-F bond.
Experimental Protocol: A Straightforward Analysis
Sample Preparation:
-
Solid State: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its minimal sample preparation requirements.
-
Solution: The sample can be dissolved in a suitable solvent that does not have strong IR absorption in the regions of interest.
Data Acquisition:
-
A standard FTIR spectrometer is sufficient for this analysis.
-
Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Predicted FTIR Absorption Bands
Table 4: Predicted Key FTIR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (amine) | 3200-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong |
| N-H bend (amine) | 1580-1650 | Medium |
| C=C and C=N stretch (pyridine) | 1400-1600 | Medium-Strong |
| C-F stretch | 1200-1300 | Strong |
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.
The "Why": Unambiguous Stereochemistry and Conformation
X-ray crystallography can provide:
-
Unambiguous confirmation of the molecular structure.
-
Precise bond lengths, bond angles, and torsion angles.
-
Information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding.
-
The absolute stereochemistry if the compound is chiral.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: High-quality single crystals are essential. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Due to the lack of publicly available crystal structures for this specific molecule, we can infer potential packing motifs from related structures of pyridine-containing amino acids, which often exhibit extensive hydrogen bonding networks involving the carboxylic acid, amino group, and the pyridine nitrogen.[17][18][19][20][21]
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural characterization of a novel molecule like 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid requires a synergistic and logical application of multiple analytical techniques. This guide has outlined a comprehensive workflow, leveraging the strengths of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy to build a confident structural assignment. While this guide provides a robust predictive framework based on established chemical principles and data from analogous compounds, experimental verification remains the ultimate standard. The definitive three-dimensional structure can be unequivocally determined through single-crystal X-ray crystallography, providing the ultimate level of structural detail crucial for its application in drug discovery and development.
References
- Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
- Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains.
- PubMed. (2015, November 15). Hydration of amino acids: FTIR spectra and molecular dynamics studies.
- SPIE Digital Library. (2026, March 4). High-wavenumber analysis of Raman and FTIR spectra of amino acids for biomedical applications.
- PMC. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600....
- PubMed. (2002, October 15). Effect of phenylalanine on the fragmentation of deprotonated peptides.
- Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
- Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.
- Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum.
- SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
- ResearchGate. (n.d.). X-Ray crystal structure of pyridine-2,6-dicarboxylic acid....
- ACS Publications. (2001, August 7). Elucidation of Fragmentation Pathways for the Collision-Induced Dissociation of the Binary Ag(I) Complex with Phenylalanine. Retrieved from The Journal of Physical Chemistry A.
- Unknown Source. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.
- PMC. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino....
- AWS. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes.
- ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide.
- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
- RSC Publishing. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes.
- Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ACS Publications. (2004, April 3). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Retrieved from The Journal of Physical Chemistry A.
- RSC Publishing. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Retrieved from Journal of the Chemical Society, Dalton Transactions.
- PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
- MDPI. (2022, April 22). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
Sources
- 1. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. tandfonline.com [tandfonline.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 15. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]



